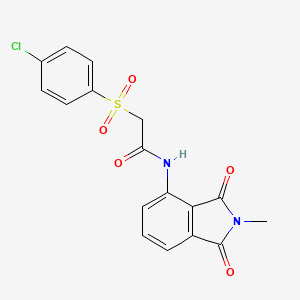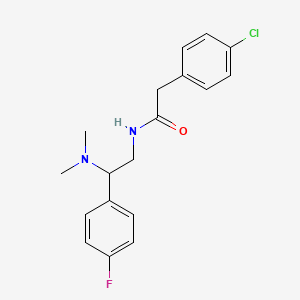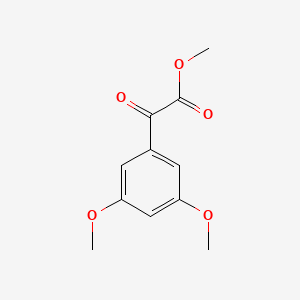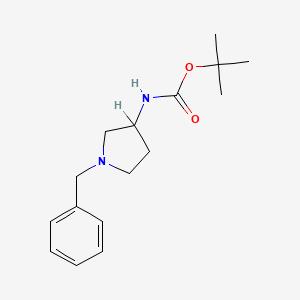
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide” is a complex organic compound. It contains a benzyl group attached to a thiadiazole ring, which is further connected to a dichloropyridine ring via a carboxamide linkage .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of the thiadiazole and pyridine rings suggests that the compound could have interesting electronic properties. The dichloro substituents on the pyridine ring could also significantly affect the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the carboxamide group could potentially make the compound polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Thiadiazole Derivatives Synthesis
Thiadiazoles and related heterocyclic compounds are synthesized through various methods, demonstrating the versatility and potential of thiadiazole moieties in drug development and material science. For instance, the reaction of 1-chloro-1,4-diphenyl-2,3-diazabutadiene with thiosemicarbazide yields hydrochlorides of N2-acetyl- and N2-benzoyl-Δ2-1,3,4-thiadiazoline-4-carboxamide hydrazone, showcasing a method to synthesize triazol-3-yl-Δ2-1,3,4-thiadiazolines and unsymmetrical 2,5-di-substituted 1,3,4-thiadiazoles (Moss & Taylor, 1982).
Biological Activity
Novel heterocyclic compounds, including thiadiazole derivatives, exhibit antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. For example, the synthesis of 3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives and their evaluation against various bacteria and fungi suggest potential applications in addressing microbial resistance (Patel & Patel, 2015).
Anticancer Properties
Thiadiazole derivatives also demonstrate significant cytotoxicity against various cancer cell lines, indicating their potential in cancer therapy. The synthesis and characterization of thiadiazole derivatives and their copper(II) complexes, for instance, revealed potent cytotoxic activities, especially against breast cancer and prostate adenocarcinoma cell lines (Adhami et al., 2014).
Chemical Synthesis and Material Science
The solvent-free synthesis of 2-amino-5-aryloxymethyl-1,3,4-thiadiazoles demonstrates an environmentally friendly approach to synthesizing thiadiazole derivatives. This method highlights the potential of thiadiazoles in material science and pharmaceutical chemistry due to their rapid synthesis, high yield, and reduced environmental impact (Li et al., 2006).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4OS/c16-11-7-10(8-18-13(11)17)14(22)19-15-21-20-12(23-15)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNMXKFZCHBDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine dihydrochloride](/img/structure/B2639436.png)


![3-(Dimethylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B2639443.png)
![ethyl 4-[(3-chlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2639444.png)


![4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2639447.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2639448.png)
![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime](/img/structure/B2639449.png)
![4-Cyano-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2639450.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2639453.png)